molecular formula C5H2BrFIN B1375793 3-Bromo-2-fluoro-6-iodopyridine CAS No. 1260665-99-3

3-Bromo-2-fluoro-6-iodopyridine

Cat. No. B1375793
CAS RN: 1260665-99-3
M. Wt: 301.88 g/mol
InChI Key: RBEHXSPQSJBJIY-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodopyridine is a halogenated pyridine derivative. It has a fluorine atom and an iodine atom attached to the pyridine ring. It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved from 5-bromo-6-fluoropyridin-2-amine . In a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules, the molecular structures of the title compound have been optimized .


Molecular Structure Analysis

The molecular structure of this compound has been studied using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The lithiation process, directed by the iodo group, leads to stabilized iodolithiopyridines. These intermediates are then reacted with electrophiles, yielding various polysubstituted pyridines.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 301.88 . The InChI key is RBEHXSPQSJBJIY-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

3-Bromo-2-fluoro-6-iodopyridine serves as a key intermediate in the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry. Its unique structure allows for diverse functionalization, enabling the creation of various pyridine derivatives with desired functionalities for further chemical manipulations (Wu et al., 2022).

Understanding Ultraviolet Photoelectron Spectra

Research on halopyridines, including this compound, contributes to understanding their ultraviolet photoelectron spectra (UPS). These studies help in interpreting the electronic structure of these compounds, which is crucial for various applications in physical chemistry and material science (Xue et al., 1996).

Development of Structural Manifolds

This compound can be used to create a variety of structural manifolds, essential for developing new chemical entities. This adaptability in structural modifications is vital for discovering novel compounds with potential applications in different fields of chemistry (Schlosser & Bobbio, 2002).

Synthesis of Disubstituted Fluoropyridines

The compound plays a role in the versatile synthesis of disubstituted fluoropyridines, which are important in pharmaceutical and agrochemical industries. Its reactivity facilitates the creation of a wide range of substituted pyridines, demonstrating its versatility in organic synthesis (Sutherland & Gallagher, 2003).

Exploration of Fluorescence Properties

In the field of materials science, this compound has been studied for its role in synthesizing compounds with unique UV/Vis and emission properties. These properties are crucial for the development of new materials with potential applications in optics and electronics (Rivera et al., 2019).

Safety and Hazards

The safety information for 3-Bromo-2-fluoro-6-iodopyridine indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

While specific future directions for 3-Bromo-2-fluoro-6-iodopyridine are not explicitly mentioned in the available literature, halogenated pyridines and their derivatives have been studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

3-bromo-2-fluoro-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-4(8)9-5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEHXSPQSJBJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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